1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea involves multiple steps, starting with the preparation of the phenoxazine derivative. The phenoxazine derivative is then reacted with an appropriate thiourea precursor under controlled conditions to yield the final product . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability while minimizing environmental impact . Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa-B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant: Scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes such as superoxide dismutase and catalase.
Apoptosis Inhibition: Prevents cell apoptosis by inhibiting the p53 signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simple thiourea derivative with similar antioxidant properties.
Phenoxazine Derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea is unique due to its combined anti-inflammatory, antioxidant, and apoptosis-inhibiting properties, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C22H21N3O2S/c1-23-22(28)24-16-10-12-17(13-11-16)26-15-14-25-18-6-2-4-8-20(18)27-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H2,23,24,28) |
InChI Key |
IEFRKIYTMPORCY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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